molecular formula C15H16N4O5 B2776879 Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate CAS No. 915369-16-3

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate

Cat. No.: B2776879
CAS No.: 915369-16-3
M. Wt: 332.316
InChI Key: RJFSNHZJCZUORQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a dimethylcarbamoyl group, and a nitrophenyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. For this compound, the reaction typically involves the condensation of an aromatic aldehyde with ethyl cyanoacetate and ammonium acetate . The reaction conditions often include microwave-assisted heating to enhance the reaction rate and yield.

Chemical Reactions Analysis

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, thereby modulating their activity. For example, its derivatives have been shown to inhibit epidermal growth factor tyrosine kinase, which plays a role in cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate can be compared with similar compounds such as Ethyl 2-cyano-3-phenylacrylate and Ethyl 2-cyano-3,3-diphenylacrylate . These compounds share similar structural features but differ in their specific functional groups, which can influence their reactivity and applications. The presence of the dimethylcarbamoyl and nitrophenyl groups in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-cyano-3-[2-(dimethylcarbamoyl)-4-nitrophenyl]iminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-4-24-15(21)10(8-16)9-17-13-6-5-11(19(22)23)7-12(13)14(20)18(2)3/h5-7,9-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFSNHZJCZUORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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